![molecular formula C15H17N3OS B2736315 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine CAS No. 1798568-00-9](/img/structure/B2736315.png)
1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methyl-1,3-thiazole-5-carbonyl chloride” is a biochemical used for proteomics research . Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 .
Synthesis Analysis
There are several methods to synthesize “4-methyl-1,3-thiazole-5-carbonyl chloride”. One method involves suspending 4-methylthiazole-5-carboxylic acid in toluene, adding hexamethylphosphoramide, and blowing phosgene at a rate of 1.2 l/hr for 2.5 hours . Another method involves adding oxalyl chloride to an ice-cold solution of 4-methyl-5-thiozolcarboxylic acid in dichloromethane .Chemical Reactions Analysis
The synthesis methods mentioned above involve chemical reactions. For example, the reaction with phosgene involves heating and reflux . The reaction with oxalyl chloride is carried out at 0°C .Scientific Research Applications
Heterocyclic Compound Synthesis
Studies have focused on the synthesis of heterocyclic compounds incorporating the thiazole moiety, revealing its significance in creating pharmacologically active structures. For instance, the condensation of specific thiazolidine derivatives with diamines has led to the formation of thiazoloquinoxalines, which are of interest due to their structural properties and potential pharmacological activities (V. Mamedov et al., 2009).
Anticancer Agents
A notable area of research involves the synthesis of novel thiazole and thiadiazole derivatives, incorporating the thiazole moiety as potent anticancer agents. This work showcases the synthesis methods and the evaluation of these compounds against specific cancer cell lines, highlighting their promising anticancer activities (S. M. Gomha et al., 2017).
Mass Spectral Analysis
The mass spectral characteristics of 1-[(2-benzyl-4-thiazolyl)methyl]-4-phenylpiperazines have been discussed to determine the structure of impurities, degradation products, and synthesized compounds for metabolic purposes. This highlights the compound's role in facilitating structural analysis and understanding of metabolic pathways (D. B. Mallen & Julie M. Smith, 1979).
Tuberculostatic Activity
Research into phenylpiperazine derivatives has shown promising tuberculostatic activity, indicating the potential for developing new therapeutic agents against tuberculosis. This work underscores the compound's utility in creating derivatives with significant biological activities (H. Foks et al., 2004).
Spectroscopic and Structural Studies
Tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents have been synthesized and analyzed. These studies focus on understanding the spectroscopic, structural, and conformational aspects of such compounds, contributing to the knowledge of chemical behavior and properties (I. Iriepa & J. Bellanato, 2013).
Antimicrobial Activities
Novel derivatives incorporating the N-methylpiperazine moiety have shown potent antimicrobial activity, especially against sulfate-reducing bacteria. This research provides a foundation for developing new antimicrobial agents, showcasing the versatility of the thiazole ring in medicinal chemistry (H. Yeromina et al., 2019).
properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-14(20-11-16-12)15(19)18-9-7-17(8-10-18)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJFTJNCVDJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.